3,4-Didehydroretinoic acid

Retinoid X Receptor Transcriptional Activation Gene Regulation

Researchers studying RXR signaling or skin biology often face rapid degradation of atRA by CYP enzymes, compromising experimental reproducibility. 3,4-Didehydroretinoic acid (ddRA) is an endogenous human skin retinoid resistant to CYP-mediated catabolism, ensuring stable levels in extended time-course and in vivo models. - 2- to 3-fold higher RXRα-mediated transcription vs. atRA, ideal for dissecting RXR-specific gene regulation. - Equipotent to atRA in inhibiting keratinization at 100 nM, providing a physiologically relevant tool for epidermal homeostasis models. - Validated high-affinity ligand for RARβ2 (Kd ~0.7-2 nM), outperforming 13-cis RA for receptor-specific studies.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 4159-20-0
Cat. No. B133733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Didehydroretinoic acid
CAS4159-20-0
Synonyms(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenoic Acid;  3-Dehydroretinoic Acid;  3,4-Didehydro-all-trans-retinoic Acid;  3,4-Didehydroretinoic Acid;  Ro 8-7057;  Vitamin A2 Acid;  all-trans-Vitamin A2 Acid;  all-trans-V
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeySYESMXTWOAQFET-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Didehydroretinoic Acid Core Specifications


3,4-Didehydroretinoic acid (ddRA), also known as all-trans-3,4-didehydroretinoic acid or vitamin A2 acid, is an endogenous retinoid present in human skin, the most responsive tissue to retinoid treatment [1]. It is a direct metabolite of vitamin A and is structurally distinguished from the more widely studied all-trans retinoic acid (atRA) by a 3,4-desaturation of its β-ionone ring [2]. Like atRA, ddRA functions as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby regulating gene expression involved in cellular differentiation and proliferation [1].

Retinoid receptor ligand Endogenous ligand for RAR and RXR nuclear receptors; supports gene regulation studies.
RXR pathway focus 3,4-Desaturation confers distinct RXR-mediated transcription profile for pathway-dissection experiments.
Metabolic stability context Reported resistance to cytochrome P450 catabolism supports extended incubation and in vivo exposure models.

3,4-Didehydroretinoic Acid: Why Analogs Cannot Substitute


While atRA and ddRA share many biological activities in human keratinocytes [1], their unique molecular signatures and metabolic handling preclude simple substitution. The 3,4-desaturation of ddRA confers a distinct receptor activation profile, specifically enhanced RXR-mediated transcription [2], and critically, it renders the molecule resistant to catabolism by cytochrome P450 enzymes that rapidly degrade atRA [3]. Therefore, experimental outcomes related to retinoid stability, RXR signaling, and skin-specific biology are intrinsically tied to the use of ddRA and cannot be reliably replicated with atRA or other common retinoids.

RXR transactivation profile differs

3,4-Desaturation leads to higher RXRα-mediated transcription; atRA may not replicate this pathway response.

Metabolic stability may shift

ddRA resists P450 catabolism that degrades atRA; long-term assay outcomes may differ if compounds are swapped.

Equipotency is endpoint-specific

Keratinocyte inhibition is equipotent, but receptor activation and stability profiles are not interchangeable across all models.

3,4-Didehydroretinoic Acid vs. All-Trans Retinoic Acid


Enhanced RXR-Mediated Transcription

In a direct head-to-head comparison, 3,4-didehydroretinoic acid (ddRA) demonstrates significantly greater potency than all-trans retinoic acid (atRA) in activating transcription mediated by RXRα-containing receptor complexes. This is a key functional differentiator for studies focused on RXR signaling pathways [1].

RXRα transactivation
Head-to-head
2- to 3-fold higher than atRA
Supports RXR pathway-response interpretation.
CV-1 cell reporter assay; 10⁻⁹–10⁻⁶ M range.
Retinoid X Receptor Transcriptional Activation Gene Regulation Nuclear Receptor Pharmacology

Resistance to P450 Catabolism

A key metabolic vulnerability of atRA is its rapid oxidation by P450 enzymes, primarily through 4-hydroxylation. In a study comparing metabolic stability, 3,4-didehydroretinoic acid (ddRA) demonstrated complete resistance to this catabolic pathway under identical experimental conditions [1].

P450 catabolism resistance
Head-to-head
Complete resistance vs. measurable atRA loss
Supports metabolic stability endpoint context.
Human liver microsomes; oxidation-optimized conditions.
Metabolic Stability Cytochrome P450 Retinoid Catabolism Pharmacokinetics

Keratinocyte Transglutaminase Inhibition

While ddRA shows key differences in receptor transactivation and metabolism, it demonstrates equipotency with atRA in specific keratinocyte assays, validating its use as a direct substitute in certain contexts while underscoring that it is not simply a weaker analog [1].

Keratinocyte inhibition
Head-to-head
Equipotent to atRA (100 nM)
Supports keratinocyte model-response context.
Reconstructed human skin morphologic assay.
Keratinocyte Biology Skin Differentiation Enzyme Inhibition In Vitro Pharmacology

High-Affinity Binding to RARβ2

Studies on recombinant receptor proteins confirm that 3,4-didehydroretinoic acid (ddRA) binds to the RARβ2 receptor with high affinity, comparable to that of atRA and 9-cis RA. This establishes its fundamental potency at the receptor level, while distinguishing it from 13-cis RA, which shows negligible binding [1].

RARβ2 binding affinity
Head-to-head
Comparable to atRA (Kd ~0.7–2 nM)
Supports RARβ2 ligand-binding endpoint review.
Recombinant chick/murine RARβ2; [³H]atRA competition.
Receptor Binding Retinoic Acid Receptor Beta Ligand Affinity Molecular Pharmacology

3,4-Didehydroretinoic Acid Research & Industrial Applications


Investigating RXR-Selective Signaling Pathways

The demonstrated 2- to 3-fold higher activation of RXRα-mediated transcription compared to atRA [1] makes ddRA the superior choice for studies aimed at dissecting RXR-specific gene regulation, particularly in systems where RXR homodimer or RAR-RXR heterodimer signaling is of primary interest.

Enhanced Stability for Long-Term Studies

Due to its proven resistance to catabolism by cytochrome P450 enzymes, which rapidly degrade atRA [2], ddRA is the logical procurement choice for extended time-course experiments or in vivo models where maintaining consistent retinoid levels is critical for experimental reproducibility and biological effect.

Endogenous Skin Biology and Keratinocyte Differentiation

As a major endogenous retinoid in human skin [3], and one that demonstrates equipotent activity to atRA in inhibiting keratinization at 100 nM [4], ddRA is the most physiologically relevant compound for in vitro models of epidermal homeostasis, skin barrier function, and disorders of keratinization.

RARβ2 High-Affinity Ligand Studies

For research focused on the RARβ2 receptor, ddRA is a validated high-affinity ligand (Kd comparable to atRA's 0.7-2 nM) [5]. Its use is particularly recommended over 13-cis RA, which shows negligible binding to this receptor, ensuring that observed effects are mediated by the intended receptor target.

Application
Selection Property
Validation Focus
RXR-selective signaling studies
RXRα transactivation profile
RXR pathway-response interpretation
Long-term retinoid exposure models
Metabolic stability context
P450 catabolism resistance endpoint review
Keratinocyte differentiation models
Endogenous skin retinoid context
Keratinization inhibition endpoints
RARβ2 receptor ligand studies
High-affinity ligand context
RARβ2 binding selectivity vs. 13-cis RA

Technical Documentation Hub

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30 linked technical documents
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